Adenosine, 2'-deoxy-8-phenyl-
CAS No.: 603106-83-8
Cat. No.: VC17330257
Molecular Formula: C16H17N5O3
Molecular Weight: 327.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 603106-83-8 |
|---|---|
| Molecular Formula | C16H17N5O3 |
| Molecular Weight | 327.34 g/mol |
| IUPAC Name | (2R,3S,5R)-5-(6-amino-8-phenylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C16H17N5O3/c17-14-13-16(19-8-18-14)21(12-6-10(23)11(7-22)24-12)15(20-13)9-4-2-1-3-5-9/h1-5,8,10-12,22-23H,6-7H2,(H2,17,18,19)/t10-,11+,12+/m0/s1 |
| Standard InChI Key | BLYRKJBYXSDVJO-QJPTWQEYSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O |
| Canonical SMILES | C1C(C(OC1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O |
Introduction
Chemical Structure and Synthesis
Core Structural Features
Adenosine, 2'-deoxy-8-phenyl- (C16H17N5O3) is a nucleoside analogue derived from adenosine through two key modifications:
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8-Phenyl Substitution: A phenyl group replaces the hydrogen atom at the 8-position of the adenine ring, introducing steric bulk and altering electronic properties.
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2'-Deoxyribose Backbone: The absence of the 2'-hydroxyl group on the ribose sugar distinguishes it from canonical ribonucleosides, influencing both conformational flexibility and hydrogen-bonding potential .
These modifications collectively impact the molecule’s ability to interact with biological targets such as cADPR receptors and TRPM2 channels.
Synthetic Strategies
The synthesis of 8-phenyl-2'-deoxy-cADPR derivatives involves chemoenzymatic approaches, leveraging the substrate tolerance of Aplysia californica ADP-ribosyl cyclase. Key steps include:
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Nucleotide Precursor Preparation: 8-Bromo-2'-deoxyadenosine is synthesized via halogenation of 2'-deoxyadenosine. Subsequent Suzuki-Miyaura coupling introduces the phenyl group, yielding 8-phenyl-2'-deoxyadenosine .
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Phosphorylation and Cyclization: The adenosine derivative is phosphorylated to form nicotinamide adenine dinucleotide (NAD+) analogues, which are enzymatically cyclized by ADP-ribosyl cyclase to produce 8-phenyl-2'-deoxy-cADPR .
Challenges in synthesis include the instability of 2'-deoxyribose under acidic conditions during phosphorylation, necessitating optimized buffering systems to prevent hydrolysis .
Table 1: Key Synthetic Intermediates and Yields
| Compound | Modification | Yield (%) | Reference |
|---|---|---|---|
| 8-Bromo-2'-deoxyadenosine | Halogenation | 85 | |
| 8-Phenyl-2'-deoxyadenosine | Suzuki coupling | 55 | |
| 8-Phenyl-2'-deoxy-cADPR | Enzymatic cyclization | 60 |
Conformational and Structural Analysis
Ribose Conformation
Nuclear magnetic resonance (NMR) studies reveal that the 2'-deoxy modification shifts the southern ribose moiety toward a C2'-endo conformation, contrasting with the C3'-endo preference of ribose-containing analogues . This conformational shift reduces the molecule’s ability to form hydrogen bonds via the 2'-hydroxyl group, a critical feature for antagonistic activity in cADPR receptors .
Base Orientation
The 8-phenyl substituent forces the adenine ring into a syn glycosidic bond orientation (χ angle ≈ 60°), as steric clashes between the phenyl group and the ribose preclude an anti conformation . This orientation is conserved across 8-substituted derivatives and influences receptor binding specificity.
Biological Activity and Mechanism
Calcium Signaling Modulation
In Jurkat T-lymphocytes and sea urchin egg homogenates (SUH), 8-phenyl-2'-deoxy-cADPR derivatives exhibit context-dependent activity:
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Antagonism: At low concentrations (IC50 ≈ 0.2–6 µM), these compounds inhibit cADPR-induced calcium release by competing for receptor binding .
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Agonism: At higher concentrations (>100 µM), partial agonism emerges, likely due to interactions with low-affinity binding sites distinct from the canonical cADPR receptor .
Table 2: Biological Activity of Select Analogues
| Compound | System | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| 8-Phenyl-2'-deoxy-cADPR | Jurkat T-cells | IC50 = 6 µM | |
| 8-Bromo-2'-deoxy-cADPR | SUH | EC50 = 50 µM | |
| 8-Phenyl-ADPR (TRPM2) | HEK293 cells | IC50 = 3 µM |
TRPM2 Channel Antagonism
In TRPM2-expressing HEK293 cells, 8-phenyl-2'-deoxy-ADPR (compound 86) demonstrates potent inhibition (IC50 = 3 µM), surpassing the activity of its ribose-containing counterpart . This highlights the therapeutic potential of 2'-deoxy modifications in designing channel blockers for inflammatory and neurodegenerative diseases .
Pharmacological Implications
Membrane Permeability
Unlike polar cADPR analogues, 8-bromo-2'-deoxy-cADPR exhibits cell permeability, enabling calcium mobilization in intact sea urchin eggs without microinjection . This property positions it as a lead compound for in vivo studies targeting intracellular calcium receptors.
Therapeutic Prospects
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Inflammatory Diseases: TRPM2 antagonists like 8-phenyl-ADPR inhibit chemotaxis in human neutrophils, suggesting utility in treating neutrophilic inflammation .
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Neurological Disorders: Modulating cADPR-mediated calcium release could ameliorate pathologies linked to calcium dysregulation, such as Alzheimer’s disease .
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